calcitetrol

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcitetrol is synthesized through a series of hydroxylation reactions. The initial step involves the conversion of 7-dehydrocholesterol to vitamin D3 (cholecalciferol) upon exposure to ultraviolet B light. This is followed by hydroxylation in the liver to form calcifediol (25-hydroxyvitamin D3). The final step involves hydroxylation in the kidney to produce this compound .

Industrial Production Methods: Industrial production of this compound involves the use of supported liquid extraction coupled with solid phase extraction techniques to isolate and purify the compound from biological fluids. This method ensures high precision and accuracy in the measurement of this compound levels .

Chemical Reactions Analysis

Types of Reactions: Calcitetrol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the oxidation of calcitriol to this compound by the enzyme vitamin D3 24-hydroxylase .

Common Reagents and Conditions:

Oxidation: Involves the use of oxygen (O2) and reduced adrenodoxin as reagents.

Reduction: Typically involves the use of reducing agents such as NADPH.

Substitution: Involves the replacement of hydroxyl groups with other functional groups under specific conditions

Major Products Formed: The major product formed from the oxidation of calcitriol is this compound. Other products include water (H2O) and oxidized adrenodoxin .

Scientific Research Applications

Bone Health

Calcitriol is widely recognized for its role in bone metabolism. It enhances calcium absorption in the intestines and regulates calcium and phosphate homeostasis, which is vital for maintaining bone density.

- Osteoporosis Management : A systematic review indicated that calcitriol therapy effectively stimulates bone formation and reduces bone resorption. Studies showed that calcitriol can slow the rate of bone loss in various populations, particularly when used in combination with other therapeutic agents .

- Secondary Hyperparathyroidism : Calcitriol is used to treat secondary hyperparathyroidism associated with chronic renal failure. It helps manage hypocalcemia by increasing serum calcium levels .

| Application | Effectiveness | Notes |

|---|---|---|

| Osteoporosis | Slows bone loss | Effective in monotherapy and combination |

| Secondary Hyperparathyroidism | Increases serum calcium levels | Commonly used in renal disease management |

Metabolic Disorders

Calcitriol has been studied for its effects on metabolic disorders such as insulin resistance and non-alcoholic fatty liver disease (NAFLD).

- Insulin Resistance : A clinical trial demonstrated that calcitriol supplementation significantly improved insulin levels and reduced insulin resistance compared to cholecalciferol in patients with NAFLD. The homeostasis model assessment of insulin resistance (HOMA-IR) showed a notable decrease in those receiving calcitriol .

- Diabetes Management : Calcitriol's role extends to modulating glucose metabolism and may have implications in diabetes management by improving insulin sensitivity .

| Condition | Intervention | Outcome |

|---|---|---|

| Non-Alcoholic Fatty Liver Disease | Calcitriol vs Cholecalciferol | Improved insulin levels, reduced HOMA-IR |

| Insulin Resistance | Calcitriol supplementation | Enhanced insulin sensitivity |

Dermatological Applications

Calcitriol is also effective in treating certain skin conditions.

- Psoriasis : The FDA approved a topical formulation of calcitriol for treating mild to moderate plaque psoriasis. It works by inhibiting keratinocyte proliferation and promoting differentiation .

- Atopic Dermatitis : Recent studies indicate that topical calcitriol can improve skin barrier function and alleviate symptoms of atopic dermatitis by enhancing the expression of skin barrier-related proteins .

| Skin Condition | Formulation | Mechanism of Action |

|---|---|---|

| Psoriasis | Topical ointment | Inhibits keratinocyte proliferation |

| Atopic Dermatitis | Topical application | Enhances skin barrier function |

Cancer Therapy

Emerging research suggests potential applications of calcitriol in oncology.

- Antineoplastic Properties : Calcitriol has shown promise as an adjunct therapy in cancer treatment due to its ability to modulate immune responses and inhibit tumor growth. Preclinical studies indicate that it may enhance the efficacy of certain chemotherapeutic agents while minimizing side effects like hypercalcemia .

- Case Studies : A notable case reported calcitriol-mediated hypercalcemia associated with small-cell lung cancer, highlighting both its therapeutic potential and the need for careful monitoring during treatment .

Mechanism of Action

Calcitetrol exerts its effects by binding to and activating the vitamin D receptor in various tissues, including the intestine, kidney, and bone. This activation leads to the transcription of genes involved in calcium and phosphate absorption, bone mineralization, and immune modulation . The molecular targets include the vitamin D receptor and the parathyroid hormone receptor .

Comparison with Similar Compounds

Uniqueness: Calcitetrol is unique in its ability to regulate calcium and phosphate metabolism more effectively than its precursors due to its higher affinity for the vitamin D receptor. This makes it a potent agent in the treatment of bone and mineral disorders .

Biological Activity

Calcitriol, the active form of vitamin D, plays a crucial role in various biological processes, particularly in calcium and phosphorus homeostasis, immune modulation, and cancer biology. This article presents a detailed overview of the biological activity of calcitriol, supported by research findings, case studies, and data tables.

Calcitriol exerts its effects primarily through binding to the vitamin D receptor (VDR) , a high-affinity ligand-activated transcription factor. Upon binding, calcitriol-VDR complexes regulate gene expression by interacting with vitamin D response elements (VDREs) in target gene promoters. This genomic mechanism is complemented by non-genomic pathways that influence cellular functions such as calcium transport and cell proliferation.

Key Functions:

- Calcium Homeostasis : Calcitriol enhances intestinal absorption of calcium and phosphate, regulates bone mineralization, and influences parathyroid hormone (PTH) activity.

- Cell Cycle Regulation : It induces apoptosis and promotes differentiation in various cell types, including cancer cells.

- Immune Modulation : Calcitriol regulates immune responses by modulating the expression of genes involved in inflammation and immune cell function.

Table 1: Biological Effects of Calcitriol

Case Study 1: X-Linked Hypophosphatemia (XLH)

A patient with XLH was treated with oral calcitriol and potassium phosphate. Despite therapy, biochemical markers indicated persistent disease progression. The patient's serum phosphorus levels remained low, highlighting the complexity of calcitriol's effects in metabolic bone diseases.

Key Findings :

- Serum phosphorus levels: 2.9 mg/dL (normal range: 4.3-6.8 mg/dL)

- Alkaline phosphatase (ALP): 461 U/L (normal range: <156-369 U/L)

- Treatment adjustments were necessary to manage symptoms effectively .

Case Study 2: Hypercalcemia Due to Granulomatous Disease

A 62-year-old woman developed hypercalcemia after being treated with vitamin D for muscle weakness. Her condition was attributed to elevated extrarenal 25-hydroxyvitamin D-1alpha-hydroxylase activity due to granulomatous inflammation.

Clinical Observations :

- Initial treatment led to normalized 25-hydroxyvitamin D levels but resulted in hypercalcemia.

- The addition of prednisone resolved hypercalcemia, illustrating the need for careful monitoring during calcitriol therapy .

Pharmacokinetics

Calcitriol's pharmacokinetic properties significantly influence its biological activity. Studies indicate that calcitriol has a bioavailability ranging from 0.2% to 94.76%, depending on the formulation and administration route.

Table 2: Pharmacokinetic Data for Calcitriol

| Parameter | Value |

|---|---|

| Bioavailability (F%) | 5.44% |

| Maximum Plasma Concentration (Cmax) | Varies widely (0.58 ng/mL - 3040 ng/mL) |

| Time to Maximum Concentration (Tmax) | 3.6 to 24 hours |

Properties

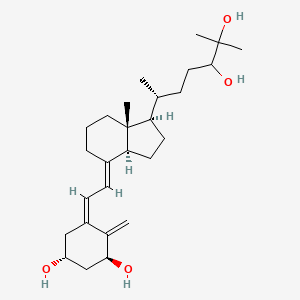

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-5,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O4/c1-17(8-13-25(30)26(3,4)31)22-11-12-23-19(7-6-14-27(22,23)5)9-10-20-15-21(28)16-24(29)18(20)2/h9-10,17,21-25,28-31H,2,6-8,11-16H2,1,3-5H3/b19-9+,20-10-/t17-,21-,22-,23+,24+,25?,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZKUWGUJVKMHC-QPGHTDHKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432720 | |

| Record name | calcitetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50648-94-7, 72203-93-1 | |

| Record name | 1,24,25-Trihydroxyvitamin D3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050648947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | calcitetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.